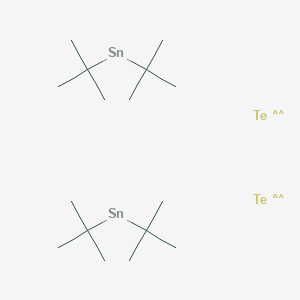
Oxo(phenyl)(1-phenylethyl)(propyl)-lambda~5~-phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxo(phenyl)(1-phenylethyl)(propyl)-lambda~5~-phosphane is a complex organophosphorus compound It features a phosphorus atom bonded to a phenyl group, a 1-phenylethyl group, a propyl group, and an oxo group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Oxo(phenyl)(1-phenylethyl)(propyl)-lambda~5~-phosphane typically involves the reaction of a phosphorus trichloride derivative with appropriate organic reagents. One common method is the reaction of phenylmagnesium bromide with phosphorus trichloride, followed by the addition of 1-phenylethylmagnesium bromide and propylmagnesium bromide. The final step involves oxidation with an oxidizing agent such as hydrogen peroxide to introduce the oxo group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxo(phenyl)(1-phenylethyl)(propyl)-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state phosphorus compounds.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phenyl, 1-phenylethyl, and propyl groups can be substituted with other organic groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Grignard reagents or organolithium compounds.
Major Products Formed
Oxidation: Formation of phosphine oxides.
Reduction: Formation of phosphine hydroxides.
Substitution: Formation of various substituted phosphines.
Wissenschaftliche Forschungsanwendungen
Oxo(phenyl)(1-phenylethyl)(propyl)-lambda~5~-phosphane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other organophosphorus compounds.
Wirkmechanismus
The mechanism of action of Oxo(phenyl)(1-phenylethyl)(propyl)-lambda~5~-phosphane involves its interaction with molecular targets such as enzymes and receptors. The oxo group can participate in hydrogen bonding and coordination with metal ions, while the phenyl and alkyl groups contribute to hydrophobic interactions. These interactions can modulate the activity of biological targets and pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: A widely used organophosphorus compound with three phenyl groups.
Diphenylphosphine oxide: Contains two phenyl groups and an oxo group.
Phenylphosphine: A simpler compound with one phenyl group.
Uniqueness
Oxo(phenyl)(1-phenylethyl)(propyl)-lambda~5~-phosphane is unique due to its combination of phenyl, 1-phenylethyl, and propyl groups, along with the oxo group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
62738-57-2 |
|---|---|
Molekularformel |
C17H21OP |
Molekulargewicht |
272.32 g/mol |
IUPAC-Name |
1-[phenyl(propyl)phosphoryl]ethylbenzene |
InChI |
InChI=1S/C17H21OP/c1-3-14-19(18,17-12-8-5-9-13-17)15(2)16-10-6-4-7-11-16/h4-13,15H,3,14H2,1-2H3 |
InChI-Schlüssel |
QMFSAHRCZMGOIY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCP(=O)(C1=CC=CC=C1)C(C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


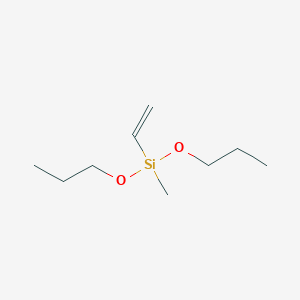
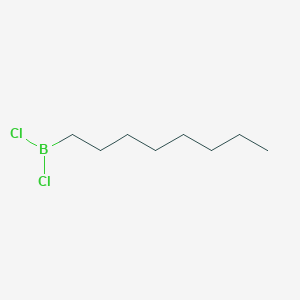
![4-(4-Methylpiperazin-1-yl)tetrazolo[1,5-a]quinoxaline](/img/structure/B14512976.png)
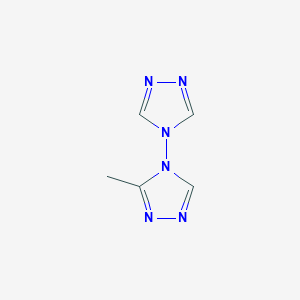
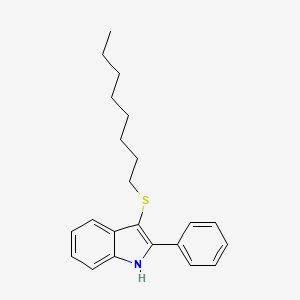

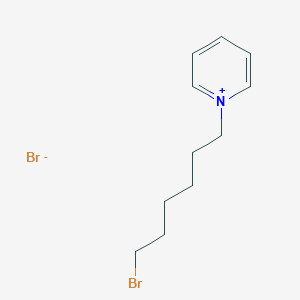
![1-[3-(Hydroxymethyl)oxiran-2-yl]-3,7-dimethyloct-6-en-1-one](/img/structure/B14512995.png)
![Spiro[4.5]dec-6-en-6-yl trifluoromethanesulfonate](/img/structure/B14513002.png)

![N-{2-Methyl-1-[(E)-methyldiazenyl]propyl}but-3-en-1-yn-1-amine](/img/structure/B14513012.png)
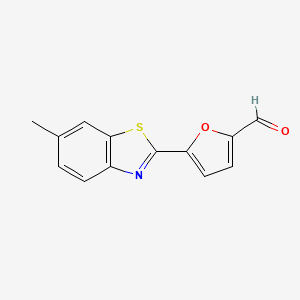
![4-Bromo-4'-[(4-octylphenyl)ethynyl]-1,1'-biphenyl](/img/structure/B14513020.png)
